- Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistryBioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742,
Cas no 918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine)
![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine structure](https://ar.kuujia.com/scimg/cas/918516-27-5x500.png)
918516-27-5 structure
اسم المنتج:5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
كاس عدد:918516-27-5
وسط:C13H9ClN2
ميغاواط:228.676961660385
MDL:MFCD22682656
CID:773922
PubChem ID:58086096
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-(4-chlorophenyl)-
- 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
- AK160999
- AX8267091
- ST24044199
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (ACI)
- 5-(4-Chlorophenyl)-7-azaindole
- DTXSID20728774
- MFCD22682656
- SCHEMBL410298
- AKOS024464287
- DS-9833
- CS-0158093
- DB-219150
- 1356397-48-2
- 918516-27-5
- AC-26972
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
-
- MDL: MFCD22682656
- نواة داخلي: 1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16)
- مفتاح Inchi: AIRHBAXIGSQPNX-UHFFFAOYSA-N
- ابتسامات: ClC1C=CC(C2C=C3C(NC=C3)=NC=2)=CC=1
حساب السمة
- نوعية دقيقة: 228.045426g/mol
- تهمة السطحية: 0
- XLogP3: 3.6
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- تدوير ملزمة العد: 1
- النظائر كتلة واحدة: 228.045426g/mol
- النظائر كتلة واحدة: 228.045426g/mol
- طوبولوجي سطح القطب: 28.7Ų
- عدد الذرات الثقيلة: 16
- تعقيدات: 238
- النظائر الذرية العد: 0
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- رابطة تساهمية وحدة العد: 1
الخصائص التجريبية
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261-P305+P351+P338
- ظروف التخزين:Sealed in dry,Room Temperature
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-250mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 250mg |
¥171.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
¥1497.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |
918516-27-5 | 97% | 1g |
561.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA859-100mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |
918516-27-5 | 97% | 100mg |
121CNY | 2021-05-08 | |
TRC | C385988-10mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-50mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |
918516-27-5 | 97% | 50mg |
69.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-200mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |
918516-27-5 | 97% | 200mg |
160.0CNY | 2021-08-04 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12626-25g |
5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 25g |
$1000 | 2023-09-07 | |
TRC | C385988-100mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 100mg |
$ 210.00 | 2022-06-06 | ||
abcr | AB449101-250 mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |
918516-27-5 | 250MG |
€102.70 | 2023-07-18 |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Quinoline Catalysts: Chromium copper oxide (Cr2Cu2O5) ; 12 min, 220 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; > 24 h, 120 °C
المراجع
- Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitorsMedicinal Chemistry Research, 2020, 29(8), 1449-1462,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
المراجع
- Novel processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 24 h, 113 - 115 °C
المراجع
- New processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; reflux
المراجع
- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones as protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene , Water ; rt → reflux; overnight, reflux
المراجع
- Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitorsEuropean Journal of Medicinal Chemistry, 2019, 170, 1-15,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; overnight, rt → 60 °C
المراجع
- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4)European Journal of Medicinal Chemistry, 2021, 210,,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; 25 - 30 °C; 6 h, 80 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
المراجع
- An improved process for the preparation of vemurafenib, India, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; 30 min, 130 °C
المراجع
- Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer researchTetrahedron Letters, 2012, 53(32), 4161-4165,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Diethyl ether , Tetrahydrofuran ; 75 min, 27 °C; 27 °C → 80 °C; 6 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
المراجع
- Process for the preparation of vemurafenib and its intermediates, India, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; heated
المراجع
- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
المراجع
- Pyridinopyrrole derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; 15 min, 25 - 30 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
المراجع
- A process for the preparation of vemurafenib, India, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 - 12 h, 80 °C
المراجع
- Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer ModelJournal of Medicinal Chemistry, 2017, 60(23), 9470-9489,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
المراجع
- Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic AcidAdvanced Synthesis & Catalysis, 2023, 365(8), 1238-1246,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; rt → 70 °C; 18 h, 70 °C; 70 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
المراجع
- Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Isopropanol , Water ; 5 h, 80 - 85 °C
المراجع
- A process for preparation of amorphous vemurafenib, India, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 45 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
المراجع
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitorsOrganic & Biomolecular Chemistry, 2016, 14(3), 963-969,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 h, 80 °C
المراجع
- 3-Pyrimidinylpyrrolo[2,3-b]pyridines as anticancer agents and process for the preparation thereof, World Intellectual Property Organization, , ,
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Raw materials
- (4-chlorophenyl)boronic acid
- 5-(4-CHLOROPHENYL)-3-IODOPYRIDIN-2-AMINE
- 4-Chlorobromobenzene
- 5-Chloro-7-azaindole
- 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)
- 5-Bromo-7-azaindole
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preparation Products
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine الوثائق ذات الصلة
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine) منتجات ذات صلة
- 88965-00-8(6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine)
- 3256-88-0(2-Methyl-5-phenylpyridine)
- 1008-88-4(3-Phenylpyridine)
- 65964-60-5(2-(4-methylphenyl)imidazo[1,2-a]pyridine)
- 517918-95-5(1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile)
- 824-24-8(4-Methyl-1H-pyrrolo[2,3-b]pyridine)
- 874-38-4(6-Methylimidazo1,2-apyridine)
- 24066-82-8(Ethyl isothiocyanatoacetate)
- 4105-21-9(2-phenylimidazo1,2-apyridine)
- 10477-94-8(3-Methyl-5-phenylpyridine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:918516-27-5)5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine

نقاء:99%
كمية:5g
الأسعار ($):211.0